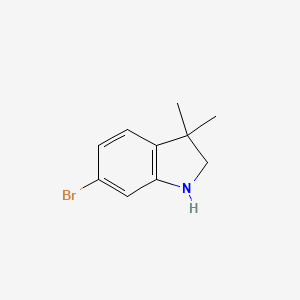

6-Bromo-3,3-dimethylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMUHVSOFKGJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Bromo-3,3-dimethylindoline" CAS number and properties

An In-depth Technical Guide to 6-Bromo-3,3-dimethylindoline for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of this compound. It moves beyond a simple data sheet to provide in-depth context, scientifically grounded protocols, and forward-looking applications for this versatile heterocyclic building block.

Core Compound Identity and Significance

This compound, identified by the CAS Number 158326-85-3 , is a halogenated derivative of the indoline scaffold.[1][2][3][4] The indoline ring system is a core structural motif in a vast number of natural products and synthetic pharmaceuticals, prized for its unique three-dimensional structure and its ability to interact with a wide range of biological targets.[5][6]

The strategic placement of a bromine atom on the benzene ring at the 6-position and gem-dimethyl groups at the 3-position imbues this molecule with specific functionalities crucial for modern drug discovery:

-

The Bromine Handle: The bromine atom is not merely a substituent; it is a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The 3,3-Dimethyl Group: This gem-dimethyl substitution prevents oxidation at the 3-position, locking the scaffold in the indoline form and increasing its metabolic stability. It also provides a defined three-dimensional vector, which can be critical for achieving specific and high-affinity interactions within a protein's binding pocket.[7]

The convergence of these features makes this compound a "privileged scaffold" – a molecular framework that is predisposed to bind to multiple biological targets, serving as an excellent starting point for the development of novel therapeutics.[5][8]

Physicochemical Properties and Data

While comprehensive experimental data for this compound is not extensively published, its fundamental properties can be tabulated. For comparative context, data for its closely related oxidized analogue, 6-bromo-3,3-dimethylindolin-2-one (CAS: 158326-84-2), is also provided.

| Property | This compound | 6-bromo-3,3-dimethylindolin-2-one (for comparison) |

| CAS Number | 158326-85-3[1][2][3] | 158326-84-2[9] |

| Molecular Formula | C₁₀H₁₂BrN[1][2] | C₁₀H₁₀BrNO[9] |

| Molecular Weight | 226.11 g/mol [1][2] | 240.10 g/mol |

| Appearance | Not specified (likely a solid) | Light Beige to Light Brown Solid[10] |

| Boiling Point | Not available | 333.3 ± 42.0 °C (Predicted)[10] |

| Storage Conditions | 4°C, protect from light; or in a dry, sealed place.[1][2] | Sealed in dry, Room Temperature[10] |

| Solubility | Not specified | Chloroform (Slightly), DMSO (Slightly)[10] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A robust and logical synthetic route to this compound is the chemical reduction of its corresponding oxindole, 6-bromo-3,3-dimethylindolin-2-one. The oxindole starting material is commercially available. This transformation is a standard procedure in heterocyclic chemistry, leveraging a powerful reducing agent to convert the amide carbonyl into a methylene group.

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol (Non-Validated)

This protocol is illustrative, based on established chemical principles for amide reduction, and should be optimized for specific laboratory conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, ~2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 6-bromo-3,3-dimethylindolin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30-60 minutes. Causality Note: Slow, cooled addition is critical to manage the highly exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching/Workup: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a filterable solid. Trustworthiness Note: A self-validating workup ensures that the hazardous excess reducing agent is safely neutralized and the inorganic byproducts are easily removed.

-

Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude residue can then be purified by silica gel column chromatography to yield the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for building complex molecules with therapeutic potential. The indole scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[11]

Caption: Use of this compound as a scaffold in drug discovery.

The workflow above illustrates the central role of this molecule. The C6-Br bond is the key site for diversification. For example:

-

Anticancer Agents: By coupling various boronic acids via the Suzuki reaction, researchers can explore how different aromatic and heteroaromatic substituents at the 6-position influence cytotoxicity against cancer cell lines.

-

Neurological Drugs: The indoline core mimics the structure of neurotransmitters like serotonin. N-arylation or N-alkylation via the Buchwald-Hartwig reaction can generate ligands for various receptors in the central nervous system.

-

Antimicrobial Agents: The scaffold can be elaborated to mimic natural bromoindole alkaloids, which have shown potent antimicrobial activity.[11]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Toxicology: Halogenated aromatic compounds should be treated as potentially toxic and irritants. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: As recommended by suppliers, store the compound in a tightly sealed container in a cool, dry place, protected from light.[1][2] A refrigerator at 4°C is suitable.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter the drainage system.

References

- 1. CAS 158326-85-3 | 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 158326-85-3 | CAS DataBase [m.chemicalbook.com]

- 4. This compound - CAS:158326-85-3 - Abovchem [abovchem.com]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry - Nottingham ePrints [eprints.nottingham.ac.uk]

- 8. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 158326-84-2|6-Bromo-3,3-dimethylindolin-2-one|BLD Pharm [bldpharm.com]

- 10. 6-broMo-3,3-diMethylindolin-2-one | 158326-84-2 [amp.chemicalbook.com]

- 11. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,3-dimethylindoline is a halogenated heterocyclic compound with a core indoline structure. The indoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom at the 6-position and gem-dimethyl groups at the 3-position significantly influences the molecule's electronic properties, lipophilicity, and steric profile, making it a valuable building block in drug discovery and organic synthesis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram of this compound with atom numbering, which will be referenced throughout this guide.

Navigating the Solubility Landscape of 6-Bromo-3,3-dimethylindoline: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of medicinal chemistry and drug development, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved and delivered to its biological target. 6-Bromo-3,3-dimethylindoline, a heterocyclic compound, represents a scaffold of interest in synthetic and medicinal chemistry. Understanding its solubility profile in various organic solvents is a critical first step for its application in synthesis, purification, formulation, and biological screening.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of this compound. Acknowledging the limited publicly available quantitative data for this specific molecule, this guide emphasizes a foundational understanding of the principles governing solubility and provides robust, field-proven experimental protocols for its precise determination.

Theoretical Underpinnings: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This is rooted in the nature of intermolecular forces between the solute and the solvent. For this compound (C10H12BrN, M.W.: 226.12 g/mol [2]), its structure offers clues to its potential solubility behavior:

-

The Indoline Core: The bicyclic structure containing a nitrogen atom provides a degree of polarity.

-

Gem-Dimethyl Group: The two methyl groups at the 3-position are nonpolar and contribute to the molecule's lipophilicity.

-

Bromo Substituent: The bromine atom at the 6-position adds to the molecular weight and has a modest electron-withdrawing effect, influencing the overall electron distribution.

Based on this structure, we can anticipate that this compound will exhibit limited solubility in highly polar protic solvents like water and better solubility in organic solvents of moderate to high polarity. The presence of both polar (the amine) and nonpolar (the aromatic ring and alkyl groups) features suggests that a balance of solvent properties will be key to achieving significant dissolution.

Factors that influence the solubility of a solid in a liquid include temperature and the polarity of both the solute and the solvent.[3][4] For most solids, solubility increases with temperature.[5]

Anticipated Solubility Profile: Learning from Analogs

While direct quantitative solubility data for this compound is scarce, examining structurally related compounds can provide valuable insights. For instance, the related compound 6-Bromo-3,3-dimethylindolin-2-one is reported to have slight solubility in chloroform and Dimethyl Sulfoxide (DMSO).[6][7] Another analog, 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, is known to be practically insoluble in water and most common organic solvents.[8] However, for a related compound, indirubin, a solubility of approximately 1 mg/mL in DMSO and dimethylformamide (DMF) has been reported.[8]

These findings suggest that polar aprotic solvents are promising candidates for dissolving this compound.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful solvent capable of disrupting crystal lattice forces and forming strong dipole-dipole interactions.[9][10] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate a wide range of organic molecules. | |

| Acetonitrile | Moderate | A polar aprotic solvent that may offer a good balance of polarity for dissolution. | |

| Polar Protic | Methanol | Low to Moderate | The presence of the amine in the solute allows for some hydrogen bonding with the solvent, but the overall nonpolar character of the molecule may limit solubility. |

| Ethanol | Low to Moderate | Similar to methanol, ethanol's ability to act as a hydrogen bond donor and acceptor may facilitate some dissolution. | |

| Moderately Polar | Ethyl Acetate | Moderate | Its moderate polarity may be well-suited to the mixed polar and nonpolar characteristics of the solute. |

| Dichloromethane (DCM) | Moderate | A common organic solvent that can dissolve a range of compounds with moderate polarity. | |

| Nonpolar | Toluene | Low | The significant nonpolar character of toluene is unlikely to effectively solvate the polar regions of the this compound molecule. |

| Hexane | Very Low/Insoluble | As a nonpolar alkane, hexane is not expected to dissolve a molecule with the degree of polarity present in this compound. |

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of definitive data, a systematic experimental approach is paramount. The following protocols are designed to provide both qualitative and quantitative solubility data.

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for determining the solubility of this compound.

Caption: A systematic workflow for the experimental determination of solubility.

Part 1: Qualitative Solubility Screening

This initial phase provides a rapid assessment of suitable solvents for further quantitative analysis.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexane)

-

Small vials (e.g., 1.5 mL glass vials)

-

Vortex mixer

-

Microbalance

Procedure:

-

Weigh approximately 1 mg of this compound into a tared vial.

-

Add 100 µL of the selected solvent to the vial.

-

Vortex the vial vigorously for 1 minute at room temperature.[11]

-

Visually inspect the vial against a contrasting background.

-

Soluble: If the solid completely dissolves, the solubility is >10 mg/mL.

-

Partially Soluble/Insoluble: If solid material remains, proceed to the next step.

-

-

If the compound is not fully dissolved, add another 100 µL of the solvent and repeat the vortexing and observation.[11]

-

Continue adding solvent in increments up to a total volume of 1 mL.

-

Record the approximate volume of solvent required for complete dissolution to estimate the solubility range. If the compound does not dissolve in 1 mL, the solubility is <1 mg/mL in that solvent.[8]

Part 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[12]

Materials:

-

This compound

-

Selected organic solvents from the qualitative screening

-

Scintillation vials or sealed flasks

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter.[12]

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The equilibrium solubility is calculated from the measured concentration and expressed in appropriate units such as mg/mL, g/L, or mol/L.

Troubleshooting and Advanced Techniques

For compounds that exhibit poor solubility even in promising solvents, several strategies can be employed:

-

Heating: Gently warming the solvent can increase the rate of dissolution and the overall solubility.[11] However, be mindful of the compound's stability at elevated temperatures.

-

Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[8]

-

Co-solvency: Employing a mixture of solvents can modulate the polarity of the medium to better match the solute's properties.

-

pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent system can dramatically alter solubility. While this compound is a weak base, this approach is more relevant for aqueous solubility.

Conclusion

While a definitive, publicly available solubility dataset for this compound remains to be established, a systematic and principled approach can empower researchers to generate the high-quality data necessary for their work. By understanding the interplay of molecular structure and solvent properties, and by employing robust experimental protocols, the solubility challenges posed by this and other novel compounds can be effectively navigated. The methodologies outlined in this guide provide a reliable framework for building a comprehensive solubility profile, a critical step in unlocking the full potential of this compound in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound - CAS:158326-85-3 - Abovchem [abovchem.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6-broMo-3,3-diMethylindolin-2-one CAS#: 158326-84-2 [m.chemicalbook.com]

- 7. 6-broMo-3,3-diMethylindolin-2-one | 158326-84-2 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"6-Bromo-3,3-dimethylindoline" as a synthon for heterocyclic compounds

An In-Depth Technical Guide to 6-Bromo-3,3-dimethylindoline as a Synthon for Heterocyclic Compounds

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The strategic functionalization of this scaffold provides a powerful platform for the development of novel therapeutics. This technical guide focuses on This compound , a versatile and highly valuable synthon for the construction of complex heterocyclic systems. The presence of a bromine atom at the C-6 position offers a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the secondary amine and the gem-dimethyl group at C-3 provide unique structural and reactive properties. This document provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, with a focus on its application in modern drug discovery and development.

Introduction: The Strategic Value of the this compound Scaffold

The indoline nucleus is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The 3,3-dimethylindoline substructure introduces conformational rigidity and a quaternary center, which can be advantageous for optimizing ligand-receptor interactions and improving metabolic stability.

The true synthetic power of This compound lies in its bifunctional nature. The two primary reactive sites, the C-6 bromine atom and the N-1 secondary amine, can be addressed sequentially or in a planned order to achieve diverse molecular architectures.

-

C-6 Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents. This enables the construction of C-C (Suzuki, Heck, Sonogashira) and C-N (Buchwald-Hartwig) bonds, forming the basis for building complex biaryl systems, extended conjugated structures, and novel amine derivatives.[4][5][6][7]

-

N-1 Secondary Amine: The indoline nitrogen can be functionalized through acylation, alkylation, or used as a nucleophile in its own right. Protecting this nitrogen allows for selective reaction at the C-6 position, while its functionalization can introduce key pharmacophoric features or enable subsequent cyclization reactions.

This guide will detail the synthesis of this key synthon and explore its application in the generation of advanced heterocyclic compounds.

Synthesis and Characterization of this compound

The most direct and logical approach to synthesizing this compound is the electrophilic aromatic bromination of the commercially available precursor, 3,3-dimethylindoline. N-Bromosuccinimide (NBS) is a preferred reagent for such transformations due to its ease of handling and often high regioselectivity with electron-rich aromatic systems.[8][9]

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol: Synthesis

Causality: Acetonitrile is chosen as the solvent because it is known to promote the ionic mechanism of bromination with NBS, leading to efficient nuclear halogenation of activated aromatic rings while minimizing side-chain radical reactions.[10] The reaction is performed at room temperature to control regioselectivity and prevent over-bromination.

-

Reaction Setup: To a solution of 3,3-dimethylindoline (1.0 eq.) in acetonitrile (approx. 0.2 M), add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Physical and Predicted Spectroscopic Data

| Property | Value |

| CAS Number | 158326-85-3 |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Appearance | Predicted: Off-white to light brown solid |

Predicted Spectroscopic Data:

-

¹H NMR:

-

Aromatic Protons: Three signals are expected in the aromatic region (approx. 6.5-7.5 ppm). A doublet for H-7, a doublet of doublets for H-5, and a doublet for H-4. The gem-dimethyl substitution prevents coupling between H-4 and a proton at C-3.

-

Aliphatic Protons: A singlet for the two C-2 protons (approx. 3.3 ppm) and a singlet for the six protons of the gem-dimethyl group at C-3 (approx. 1.3 ppm).

-

N-H Proton: A broad singlet (approx. 3.5-4.5 ppm), which may exchange with D₂O.

-

-

¹³C NMR:

-

Ten distinct carbon signals are expected.

-

Aromatic Carbons: Six signals, with the carbon bearing the bromine (C-6) appearing around 115-120 ppm.

-

Aliphatic Carbons: Signals for C-2 (approx. 55-60 ppm), C-3 (quaternary, approx. 40-45 ppm), and the two equivalent methyl carbons (approx. 25-30 ppm).

-

-

Mass Spectrometry (EI):

-

A characteristic isotopic pattern for a single bromine atom will be observed, with two major peaks for the molecular ion at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. Expected m/z: 225 and 227.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic sharp peak around 3350-3400 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically 600-500 cm⁻¹.

-

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 6-position is the gateway to a vast chemical space. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its functionalization. The general catalytic cycle for these reactions is well-established and proceeds via three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6][7]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[6][11] This reaction is fundamental for constructing biaryl and vinyl-aryl structures.

Field-Proven Insights: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often used to promote both the oxidative addition and the typically rate-limiting reductive elimination steps, especially with less reactive aryl bromides.[12] A mixed solvent system like dioxane/water is common, as water is often necessary to facilitate the transmetalation step.

Protocol for Suzuki-Miyaura Coupling: (Adapted from the Suzuki coupling of other bromo-heterocycles)[13][14]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a ligand like SPhos (4-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[4][15] This reaction is invaluable for synthesizing N-aryl indolines, which are common motifs in pharmaceuticals.

Field-Proven Insights: The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard. The choice of ligand (e.g., BINAP, Xantphos) is crucial for accommodating different amine substrates and preventing side reactions.[15][16]

Protocol for Buchwald-Hartwig Amination: (Adapted from amination protocols for 6-bromoquinolines)[3][16]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 4-6 mol%), and sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours. Monitor progress by LC-MS.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by flash chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation.[2][5] This allows for the introduction of styrenyl and acrylate moieties at the C-6 position of the indoline core.

Field-Proven Insights: The reaction of 5-bromo-1,1,3,3-tetramethylisoindoline, a close structural analog, with methyl acrylate has been successfully demonstrated.[1][2] This provides a strong precedent. The choice of base (often a weaker amine base like triethylamine) and solvent (polar aprotic, like DMF or NMP) are key parameters. Phase-transfer catalysts like TBAB can be beneficial, especially for less soluble substrates.

Protocol for Heck Reaction: (Adapted from the Heck reaction of 5-bromo-1,1,3,3-tetramethylisoindoline)[1]

-

Reaction Setup: Combine this compound (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a phosphine ligand such as tri(o-tolyl)phosphine (10 mol%), and triethylamine (2.0 eq.) in a pressure-rated vessel.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours.

-

Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[7] This reaction is crucial for synthesizing conjugated systems and provides a versatile alkyne handle for further transformations, such as click chemistry.

Field-Proven Insights: The classic Sonogashira reaction requires a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. Copper-free conditions have also been developed to avoid homocoupling of the alkyne (Glaser coupling).[17]

Protocol for Sonogashira Coupling: (Adapted from protocols for other bromo-aromatics)[17][18]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-3 mol%), and copper(I) iodide (CuI, 3-5 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent mixture of THF and triethylamine (e.g., 2:1 v/v). Add the terminal alkyne (1.2 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Workup and Purification: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

Synthesis of Advanced Heterocyclic Architectures

The true value of this compound is realized when it is used as a foundational block for more complex structures. The products of the initial cross-coupling reactions serve as advanced intermediates for subsequent cyclizations and functionalizations.

Caption: Workflow from synthon to complex heterocyclic systems.

Construction of Fused Polycyclic Systems

The arylated or aminated products from Suzuki and Buchwald-Hartwig reactions are ideal precursors for intramolecular cyclization reactions to form fused ring systems like carbazoles or other polycyclic aromatic amines, which are important pharmacophores.

Synthesis of Spiro[indoline-piperidine] Scaffolds

Spirocyclic systems are of great interest in drug discovery due to their three-dimensional nature. A spiro[indoline-piperidine] core can be constructed from the vinylated indoline product obtained from a Heck reaction. A potential pathway involves an initial N-functionalization followed by an intramolecular aza-Michael addition to form the piperidine ring, creating the spirocyclic junction at the C-2 position of the indoline.

Conclusion

This compound is a synthon of significant strategic importance for the synthesis of novel heterocyclic compounds. Its dual reactivity at the C-6 bromo and N-1 amine positions allows for a highly modular and versatile approach to molecular design. Through the application of modern palladium-catalyzed cross-coupling reactions, a vast and diverse range of substituents can be introduced, providing rapid access to libraries of complex molecules. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to leverage the full synthetic potential of this powerful building block in the quest for new and effective therapeutics.

References

- 1. Synthesis of profluorescent isoindoline nitroxides via palladium-catalysed Heck alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]

- 8. 158326-85-3|this compound|BLD Pharm [bldpharm.com]

- 9. 158326-84-2|6-Bromo-3,3-dimethylindolin-2-one|BLD Pharm [bldpharm.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Indoline Scaffold: A Journey from Natural Product Curiosity to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold, a saturated bicyclic heterocycle, has traversed a remarkable path from its initial discovery as a derivative of the famed indole ring to its current status as a "privileged" motif in medicinal chemistry. Its unique three-dimensional structure, differing significantly from its planar aromatic counterpart, offers a distinct topographical space for molecular interactions, making it a highly sought-after core in the design of targeted therapeutics. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted indolines. We delve into the foundational classical syntheses, trace the development of sophisticated modern catalytic methodologies, and illuminate the causality behind key experimental choices. Furthermore, this guide examines the successful translation of indoline-based compounds into clinically approved drugs, supported by quantitative biological data and detailed experimental protocols for the synthesis of key architectures.

The Genesis of a Scaffold: From Indigo to Indoline

The story of indoline is inextricably linked to that of its aromatic precursor, indole. In 1866, Adolf von Baeyer first synthesized indole by the zinc dust reduction of oxindole, a derivative of the vibrant dye indigo.[1] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its historical origins.[1] Early investigations into the reductive chemistry of the indole ring led to the discovery of its 2,3-dihydro derivative, indoline.[1]

One of the earliest methods to access the indoline core was the direct reduction of the indole C2-C3 double bond.[1] These foundational methods, while effective, often required harsh conditions, limiting their applicability to robust substrates.

Early Reductive Methodologies: The Classical Approach

The first forays into indoline synthesis relied on powerful reducing agents capable of saturating the pyrrole ring of indole.

-

Metal-Acid Reductions: A historic and straightforward method involved the use of dissolving metal reductions, such as zinc dust in phosphoric acid.[1] This approach, while fundamental, lacked functional group tolerance, precluding its use in the synthesis of more complex, substituted indolines.

-

Catalytic Hydrogenation: The advent of catalytic hydrogenation offered a milder and more versatile alternative. Using catalysts such as platinum, palladium, or rhodium, the pyrrole ring of indole could be selectively reduced to afford the indoline scaffold.[1]

Another classical route involved the two-step synthesis from an α-halo- or α-arylaminoanilide via the Stollé synthesis , first reported by Robert Stollé in 1914.[1] This reaction involves the cyclization of the starting material using a strong Lewis acid to form an oxindole, which can then be reduced to the corresponding indoline.[1]

The Rise of a Privileged Scaffold: Discovery of Natural Indoline Alkaloids

The initial synthetic curiosities surrounding the indoline core were significantly amplified by the discovery of a vast array of naturally occurring indoline alkaloids with potent biological activities. These discoveries spurred intense interest in both the isolation and total synthesis of these complex molecules, driving the development of more sophisticated and stereoselective synthetic methods. Found in various plant species, fungi, and marine organisms, these natural products showcased the diverse and intricate architectures achievable around the indoline nucleus.[1]

A landmark discovery in this area was the isolation of Physostigmine (Eserine) from the Calabar bean (Physostigma venenosum).[1] Physostigmine is a potent reversible cholinesterase inhibitor, and its discovery was a pivotal moment in understanding the chemical basis of neurotransmission.[1][2] Its unique tricyclic indoline-containing structure presented a significant synthetic challenge and inspired generations of organic chemists.

| Property | Value | Source |

| Molecular Formula | C15H21N3O2 | [3] |

| Molecular Weight | 275.35 g/mol | [2] |

| Melting Point | 102-104 °C | [4] |

| Solubility | Slightly soluble in water; freely soluble in alcohol and chloroform. | [4] |

| Mechanism of Action | Reversible inhibitor of acetylcholinesterase (AChE). | [2] |

The Modern Synthesis Toolbox: Catalytic Innovations for Substituted Indolines

The demand for complex, highly substituted indolines for drug discovery programs has led to the development of a powerful and diverse array of modern synthetic methodologies. These methods, largely reliant on transition metal catalysis, offer unprecedented control over regioselectivity and stereoselectivity, allowing for the precise construction of intricate indoline architectures.

Palladium-Catalyzed Intramolecular C-H Amination: The Buchwald-Hartwig Revolution

A cornerstone of modern N-heterocycle synthesis is the Palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction has been adapted for the intramolecular synthesis of indolines, providing a direct and efficient route to the core structure.[5][6][7] The reaction typically involves the cyclization of a β-arylethylamine substrate bearing a halide or triflate on the aromatic ring. The use of a directing group, such as picolinamide (PA), can facilitate the intramolecular amination of ortho-C(sp²)-H bonds, offering high efficiency under mild conditions.[5]

Caption: Catalytic cycle of the intramolecular Buchwald-Hartwig amination for indoline synthesis.

Nickel/Photoredox Dual Catalysis: A New Frontier in C-N Bond Formation

A significant recent advancement in indoline synthesis is the use of nickel/photoredox dual catalysis.[8][9][10] This innovative approach enables the one-step synthesis of highly substituted indolines from simple starting materials like iodoacetanilides and alkenes.[9] The mechanism leverages the multiple oxidation states of nickel (Ni(0)/Ni(I)/Ni(II)/Ni(III)) in concert with a photoredox catalyst that can mediate single-electron transfer processes upon irradiation with visible light.[9][11] This dual catalytic system facilitates the challenging C(sp³)–N bond-forming reductive elimination, a step that is often difficult to achieve with traditional methods.[9]

Caption: Proposed mechanism for Nickel/Photoredox dual-catalyzed indoline synthesis.

Visible Light-Mediated Synthesis: A Green Chemistry Approach

The increasing demand for sustainable and environmentally friendly synthetic methods has led to the exploration of visible-light-induced reactions for indoline synthesis.[12][13][14] These methods often proceed under mild, metal-free conditions, utilizing organic photocatalysts to initiate the desired transformations.[12] For example, the visible-light-induced cyclization of styryl azides can produce 2-substituted indoles, which can subsequently be reduced to the corresponding indolines.[14] These reactions are typically initiated by a photocatalyst that, upon light absorption, engages in an energy or electron transfer process to generate a reactive intermediate, such as a nitrene, which then undergoes cyclization.[15][16]

Substituted Indolines in Modern Medicine: From Bench to Bedside

The unique structural and electronic properties of the indoline scaffold have made it a highly successful privileged core in modern drug discovery.[9][17] A multitude of substituted indoline derivatives have been developed as potent and selective inhibitors of various biological targets, leading to the approval of several life-saving drugs.[18][19]

Indoline-Based Kinase Inhibitors in Oncology

A particularly fruitful area for indoline-based drugs has been in the development of kinase inhibitors for cancer therapy.[20][21][22] The indolinone (oxindole) core, in particular, has proven to be an exceptional scaffold for targeting the ATP-binding site of various kinases.

-

Nintedanib (Ofev®): An oral medication used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[23] Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[24][25][26] Its mechanism of action involves binding to the intracellular ATP-binding pocket of these receptors, thereby blocking downstream signaling cascades involved in fibroblast proliferation, migration, and differentiation.[24][27]

-

Sunitinib (Sutent®): Another multi-targeted receptor tyrosine kinase inhibitor that is used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[20] While often depicted with an exocyclic double bond, its core is an indolin-2-one. It potently inhibits VEGFR and PDGFR, among other kinases, thereby inhibiting tumor angiogenesis and cell proliferation.[24]

| Compound | Target Kinase(s) | IC50 (nM) | Indication(s) |

| Nintedanib | VEGFR, FGFR, PDGFR | PDGFR: 15 nM[27] | Idiopathic Pulmonary Fibrosis, NSCLC |

| Sunitinib | VEGFR-2, PDGFRβ | VEGFR-2: 139 nM[1] | Renal Cell Carcinoma, GIST |

| Compound 1 | VEGFR-2, FGF-R1 | VEGFR-2: 20 nM, FGF-R1: 30 nM[24] | Preclinical (Anticancer) |

| Compound 16f | PDGF-R | 10 nM[24] | Preclinical (Anticancer) |

| Compound 17a | VEGFR-2 | 78 nM[1] | Preclinical (Anticancer) |

| Compound 10g | VEGFR-2 | 87 nM[1] | Preclinical (Anticancer) |

Other Therapeutic Applications

The therapeutic potential of substituted indolines extends beyond oncology. For example, Idarubicin , an anthracycline antibiotic used in the treatment of acute myeloid leukemia, contains a tetracyclic ring system that can be considered a complex, fused indoline derivative.[28][29] It functions as a DNA intercalating agent and an inhibitor of topoisomerase II, leading to the disruption of DNA replication and the induction of cancer cell death.[28][30][31]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key indoline and precursor structures, representing both classical and modern approaches.

Protocol 1: Classical Synthesis of a 2-Substituted Indole via Fischer Indole Synthesis (Precursor to Indoline)

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, which can be subsequently reduced to 2-phenylindoline.[20][32][33]

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Reaction Setup: In a 50 mL flask, combine acetophenone (1.2 mL), phenylhydrazine (1.0 mL), and 2-3 drops of glacial acetic acid.

-

Heating: Heat the mixture in a water bath under reflux for one hour.

-

Crystallization: Allow the mixture to cool to room temperature, then add 5 mL of 95% ethanol to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

-

Drying: Dry the resulting acetophenone phenylhydrazone. The typical yield is 87-91%.[17]

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

-

Reaction Mixture: In a tall 1-L beaker, thoroughly mix the prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g).[32]

-

Heating: Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid, and white fumes will evolve.

-

Quenching: After 5 minutes of stirring, remove the beaker from the bath and pour the hot mixture into 400 mL of water.

-

Work-up: Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts. Collect the crude 2-phenylindole by filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole. The typical yield is 72-80%.[32]

Protocol 2: Modern Synthesis of an N-Substituted Indoline via Intramolecular Buchwald-Hartwig Amination

This protocol is a representative procedure for the palladium-catalyzed intramolecular C-N coupling to form an indoline core.[23][34]

-

Inert Atmosphere: In an oven-dried Schlenk tube, combine the 2-(2-haloaryl)ethylamine derivative (1.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like BINAP or XPhos (4-10 mol%).

-

Reagent Addition: Evacuate and backfill the tube with argon three times. Add a base, such as sodium tert-butoxide (NaOtBu, 2.0 equiv), followed by anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indoline.

Protocol 3: Visible-Light Photocatalyzed Synthesis of a Substituted Indole (Precursor to Indoline)

This protocol outlines a general procedure for the synthesis of a 2-substituted indole from a styryl azide using a photocatalyst, which can then be reduced to the indoline.[3][14]

-

Reaction Setup: In a sealed tube, dissolve the styryl azide substrate (e.g., 1a, 0.1 mmol) and a photocatalyst (e.g., [Ru(bpy)₃][PF₆]₂, 2.0 mol%) in degassed acetonitrile (2.0 mL) under an argon atmosphere.

-

Irradiation: Irradiate the reaction mixture with a blue LED lamp (e.g., 385 nm) for 12 hours at room temperature.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted indole.

Conclusion and Future Outlook

The journey of the substituted indoline core, from a simple reduction product of indole to a central scaffold in FDA-approved drugs, is a testament to the power of synthetic innovation driven by biological necessity. The development of robust and versatile catalytic methods has transformed the accessibility of these complex three-dimensional structures, enabling medicinal chemists to explore vast new regions of chemical space. The continued evolution of synthetic methodologies, particularly in the realms of asymmetric catalysis and sustainable, light-mediated reactions, promises to further expand the indoline toolbox. As our understanding of complex biological systems deepens, the unique structural and electronic properties of the indoline scaffold will undoubtedly continue to position it at the forefront of rational drug design, leading to the discovery of novel therapeutics for a wide range of human diseases.

References

- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 3. Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]

- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]

- 10. [PDF] Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indoles and Indolines - Palladium-catalyzed Synthesis and Functionalizations ... - Nicolas Zeidan - Google 圖書 [books.google.com.tw]

- 20. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Nintedanib synthesis - chemicalbook [chemicalbook.com]

- 31. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. scribd.com [scribd.com]

- 34. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Indoline Scaffold

Indoline, or 2,3-dihydro-1H-indole, is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional, sp3-rich structure offers distinct advantages in drug design compared to its flat, aromatic counterpart, indole, by providing more defined vectors for interaction with biological targets. The indoline core is present in drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][3]

The introduction of substituents onto the indoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. A bromine atom at the 6-position, as in 6-Bromo-3,3-dimethylindoline, can serve as a handle for further functionalization through cross-coupling reactions and may also enhance binding affinity to target proteins through halogen bonding. The gem-dimethyl group at the C3 position is of particular conformational significance, influencing the puckering of the five-membered ring through the Thorpe-Ingold effect.[1] This guide aims to provide a detailed understanding of the molecular architecture and properties of this specific substituted indoline.

Synthesis of this compound

The most direct and viable synthetic route to this compound is the reduction of the corresponding lactam, 6-Bromo-3,3-dimethylindolin-2-one. This precursor is commercially available, suggesting its synthesis is established.[4] The reduction of the amide carbonyl to a methylene group can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH4) or borane complexes (e.g., BH3•THF).[5][6]

Proposed Synthetic Workflow

The proposed synthesis involves a one-step reduction of the lactam precursor.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction using Borane-Tetrahydrofuran Complex

This protocol is a representative procedure based on established methods for the reduction of 2-oxindoles and other lactams.[6][7]

Materials:

-

6-Bromo-3,3-dimethylindolin-2-one

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 6-Bromo-3,3-dimethylindolin-2-one (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 2.0-3.0 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add 1 M HCl and continue to stir at room temperature for 1 hour to hydrolyze the amine-borane complex.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Neutralize the aqueous residue with a saturated NaHCO3 solution until the pH is ~8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by the indoline core with a bromine atom at the C6 position of the benzene ring and two methyl groups at the C3 position of the pyrrolidine ring.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show characteristic signals for the aromatic and aliphatic protons. The chemical shifts are estimated based on data from 3,3-dimethylindoline and other 6-bromo-substituted indoles.[8][9][10]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-7 | ~6.9 - 7.1 | d | ~1.5 - 2.0 | Aromatic proton ortho to the bromine, appearing as a doublet or doublet of doublets. |

| H-5 | ~6.8 - 7.0 | dd | ~8.0, ~1.5 - 2.0 | Aromatic proton meta to the bromine, showing both ortho and meta coupling. |

| H-4 | ~6.5 - 6.7 | d | ~8.0 | Aromatic proton para to the bromine, coupled to H-5. |

| N-H | ~3.5 - 4.5 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent. |

| H-2 (CH₂) | ~3.2 - 3.4 | s | - | Singlet due to the absence of adjacent protons. |

| C3-CH₃ | ~1.2 - 1.4 | s | - | Singlet for the six equivalent protons of the gem-dimethyl group. |

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display ten distinct signals, with chemical shifts influenced by the bromine and the alkyl substituents. Predictions are based on data from 3,3-dimethylindoline and 6-bromo-1H-indole.[3][11]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-7a | ~150 - 152 | Quaternary aromatic carbon adjacent to nitrogen. |

| C-3a | ~140 - 142 | Quaternary aromatic carbon. |

| C-5 | ~128 - 130 | Aromatic CH. |

| C-4 | ~124 - 126 | Aromatic CH. |

| C-7 | ~122 - 124 | Aromatic CH. |

| C-6 | ~112 - 115 | Aromatic carbon attached to bromine. |

| C-2 | ~60 - 65 | Aliphatic CH₂ adjacent to nitrogen. |

| C-3 | ~42 - 45 | Quaternary aliphatic carbon. |

| C3-CH₃ | ~25 - 30 | Methyl carbons. |

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=C Aromatic Stretch | 1580 - 1610 | Medium |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry

The mass spectrum (Electron Ionization) would show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

| m/z | Predicted Fragment | Notes |

| 225/227 | [M]⁺ | Molecular ion peak, showing the M and M+2 isotopic pattern for bromine. |

| 210/212 | [M - CH₃]⁺ | Loss of a methyl radical, a common fragmentation pathway for gem-dimethyl groups. |

| 144 | [M - Br]⁺ | Loss of a bromine radical. |

| 130 | [M - Br - CH₂]⁺ | Subsequent loss of a methylene group. |

Conformational Analysis of the Indoline Ring

The conformation of the five-membered pyrrolidine ring in the indoline system is a key determinant of its overall three-dimensional shape. This ring is not planar and typically adopts an envelope or twisted conformation to relieve ring strain.

The Thorpe-Ingold (gem-Dimethyl) Effect

The presence of a gem-dimethyl group at the C3 position has a profound impact on the conformation of the indoline ring, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect.[1] This effect describes how bulky substituents on a carbon atom within a chain can alter bond angles and favor cyclization or particular cyclic conformations. In the case of this compound, the steric repulsion between the two methyl groups widens the C-C-C bond angle within the five-membered ring at C3. To compensate for this, the adjacent bond angles are compressed, which influences the puckering of the ring.

Caption: Influence of the gem-dimethyl group on indoline conformation.

Predicted Conformation

The pyrrolidine ring in 3,3-disubstituted indolines is expected to exist in a dynamic equilibrium between envelope and twist (half-chair) conformations. The gem-dimethyl group at C3 will likely favor a conformation where one of the methyl groups is pseudo-axial and the other is pseudo-equatorial to minimize steric interactions. The envelope conformation with C3 out of the plane of the other four atoms is a probable low-energy state. The bromine atom at the C6 position is part of the planar benzene ring and does not directly participate in the puckering of the five-membered ring, but it can influence the electronic properties and intermolecular interactions of the molecule.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the functional groups present: the secondary amine, the aromatic ring activated by the amine and substituted with bromine, and the aliphatic portion of the pyrrolidine ring.

-

N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or arylated to introduce a variety of substituents.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Electrophilic Aromatic Substitution: The indoline ring is electron-rich and can undergo electrophilic aromatic substitution, although the position of substitution will be directed by both the amino group and the bromine atom.

Given the prevalence of the indoline scaffold in bioactive molecules, this compound represents a valuable building block in drug discovery. Its derivatives could be explored for a wide range of therapeutic targets. The combination of the 3D indoline core, the conformational constraint imposed by the gem-dimethyl group, and the synthetic versatility offered by the bromine atom makes it an attractive starting point for the development of novel therapeutic agents.[3][12]

Conclusion

This compound is a structurally interesting and synthetically versatile molecule. While specific experimental data is sparse, a thorough understanding of its molecular structure, spectroscopic properties, and conformation can be achieved through predictive methods based on established chemical principles and data from analogous compounds. This guide provides a foundational understanding of this molecule, from its synthesis to its potential applications, serving as a valuable resource for researchers in organic and medicinal chemistry. The predictive data herein should be confirmed by experimental characterization when the compound is synthesized.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. [PDF] Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes. | Semantic Scholar [semanticscholar.org]

- 9. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,3-Dimethylindole(91-55-4) 13C NMR [m.chemicalbook.com]

- 12. Crystal structure of dimethyl 3,3′-[(3-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of indoline scaffolds

An In-Depth Technical Guide to the Biological Activities of Indoline Scaffolds

Authored by a Senior Application Scientist

Introduction: The Indoline Scaffold, A Privileged Core in Medicinal Chemistry

The indoline scaffold, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a diverse array of biological targets.[3][4] Found in numerous natural products, particularly complex alkaloids, and serving as the core of several synthetic drugs, the indoline moiety is recognized by medicinal chemists as a "privileged scaffold"—a molecular structure capable of binding to multiple, distinct receptors.[5][6][7] This guide provides a comprehensive exploration of the multifaceted biological activities of indoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: A Multi-Mechanistic Assault on Malignancy

Indoline derivatives have emerged as potent and versatile anticancer agents, capable of disrupting tumor growth and proliferation through a variety of molecular mechanisms.[8][9] This pleiotropic activity allows them to target cancer cells from multiple angles, a crucial advantage in overcoming drug resistance.

Key Mechanisms of Antineoplastic Action

The anticancer efficacy of indoline scaffolds stems from their ability to interact with several critical cellular targets:

-

Tubulin Polymerization Inhibition: A primary mechanism involves the disruption of microtubule dynamics, which are essential for cell division. Certain indoline derivatives bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[10] This action arrests the cell cycle and ultimately triggers apoptosis (programmed cell death).[10][11] This is a clinically validated strategy, and indoline-based compounds show significant promise in this area.[11]

-

Enzyme Inhibition:

-

Kinase Inhibition: Many indoline-based drugs, such as the FDA-approved sunitinib, function as multi-targeted tyrosine kinase inhibitors.[12][13] They block signaling pathways crucial for tumor vascularization and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][13]

-

Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Indoline derivatives can inhibit their function, leading to DNA damage and cell death.[9]

-

-

Apoptosis Induction: Beyond cell cycle arrest, indoline compounds can directly induce apoptosis by modulating key signaling pathways. This includes down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax, leading to the activation of caspases, the executioner enzymes of apoptosis.[11][13][14][15]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Specific indoline derivatives have been shown to inhibit this pathway, reducing the expression of genes that promote cancer cell survival.[15][16]

Quantitative Data: Antiproliferative Activity

The potency of various indoline derivatives has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

| Compound ID | Target Cancer Cell Line | Mechanism of Action | IC₅₀ Value (µM) | Reference |

| Compound 9d | Kyse450 (Esophageal) | Tubulin Polymerization Inhibitor | 1.49 | [10] |

| Compound 9d | MGC-803 (Gastric) | Tubulin Polymerization Inhibitor | 1.84 | [10] |

| Compound 9d | A549 (Lung) | Tubulin Polymerization Inhibitor | 6.82 | [10] |

| HNPMI | MCF-7 (Breast) | EGFR Inhibitor, Apoptosis Induction | 64.10 | [14] |

| HNPMI | SkBr3 (Breast) | EGFR Inhibitor, Apoptosis Induction | 119.99 | [14] |

| Compound 3e | Various | Cytotoxic | 1.4 - 2.7 | [17] |

| Compound 43 | A549 (Lung) | LSD1 Inhibitor | 0.74 | [18] |

Visualizing the Mechanism: Tubulin Polymerization Inhibition

The following diagram illustrates how certain indoline derivatives disrupt microtubule formation, a critical process in cell division.

Caption: Workflow of tubulin polymerization inhibition by an indoline compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of indoline compounds on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the indoline test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic-resistant pathogens is a critical global health threat, necessitating the discovery of novel antibacterial agents.[19] Indoline scaffolds have demonstrated significant potential in this area, acting both as direct antibacterial agents and as adjuvants that restore the efficacy of existing antibiotics.[19][20]

Mechanisms of Antimicrobial Action

-

DNA Gyrase Inhibition: A key bacterial enzyme, DNA gyrase (a type II topoisomerase), is essential for DNA replication and repair. Certain indoline derivatives have been shown to bind to the B subunit of DNA gyrase, inhibiting its enzymatic activity and leading to bacterial cell death.[21][22] This is a well-established target for antibiotics like fluoroquinolones.

-

Resistance-Modifying Agents (RMAs): Perhaps one of the most exciting applications of indolines is their role as RMAs.[19][20] They can resensitize resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), to β-lactam antibiotics.[23] While the exact mechanism is still under investigation for some compounds, it is believed they may interfere with resistance mechanisms like efflux pumps or enzymatic degradation of the antibiotic.

Visualizing the Mechanism: DNA Gyrase Inhibition

This diagram shows the role of DNA gyrase in bacterial DNA replication and how indoline derivatives can inhibit this process.

Caption: Mechanism of bacterial DNA gyrase inhibition by an indoline compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of an indoline compound, the lowest concentration that prevents visible bacterial growth.

-